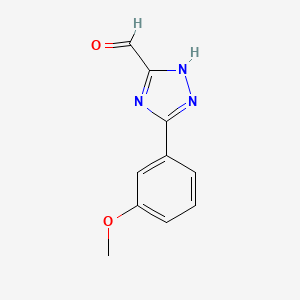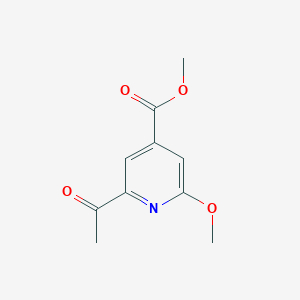![molecular formula C33H21N B14853317 14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B14853317.png)
14H-Spiro[dibenzo[c,h]acridine-7,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] is a complex organic compound with the molecular formula C33H21N and a molecular weight of 431.53 g/mol . This compound is known for its unique spiro structure, which consists of a dibenzoacridine moiety fused with a fluorene unit. The spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a dibenzoacridine derivative can be reacted with a fluorene derivative in the presence of a strong acid or base to form the spiro linkage . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .
Applications De Recherche Scientifique
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting replication and transcription processes. In optoelectronic applications, the spiro structure enhances the compound’s photophysical properties, such as fluorescence and charge transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,7’-dibenzo[c,h]acridine]-5’-one: Similar spiro structure with different functional groups.
Spiro[fluorene-9,7’-dibenzo[c,h]acridine]-5’-amine: Contains an amine group instead of a fluorene unit.
Uniqueness
14H-Spiro[dibenzo[c,h]acridine-7,9’-fluorene] is unique due to its specific spiro linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and therapeutic agents .
Propriétés
Formule moléculaire |
C33H21N |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
spiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene] |
InChI |
InChI=1S/C33H21N/c1-3-11-23-21(9-1)17-19-29-31(23)34-32-24-12-4-2-10-22(24)18-20-30(32)33(29)27-15-7-5-13-25(27)26-14-6-8-16-28(26)33/h1-20,34H |
Clé InChI |
UYZBTEMCOXUCMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2NC4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=CC8=CC=CC=C84 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


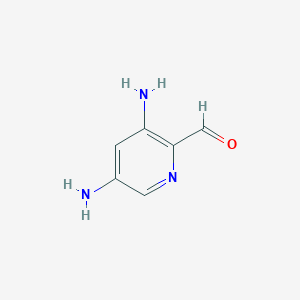


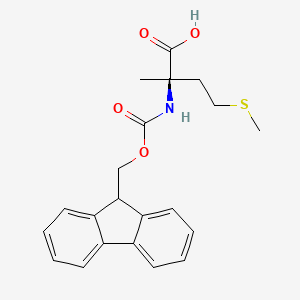



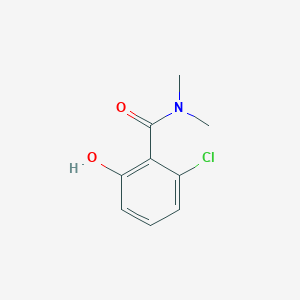
![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)

